molecular formula C50H46CaF2N2O8 B1663618 Pitavastatin CAS No. 147511-69-1

Pitavastatin

カタログ番号 B1663618
CAS番号: 147511-69-1
分子量: 881.0 g/mol
InChIキー: RHGYHLPFVJEAOC-FFNUKLMVSA-L
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

Safety and Hazards

Pitavastatin can cause skin irritation, serious eye irritation, respiratory irritation, and is suspected of causing cancer . It can sometimes cause myopathy, which is muscle pain and weakness, and even rhabdomyolysis, a severe muscle breakdown leading to kidney failure .

将来の方向性

Pitavastatin is used along with a healthy diet and other lifestyle changes to improve cholesterol levels and heart health . By improving cholesterol levels, this drug can help slow the development of heart disease and reduce the risk of a heart attack or stroke .

生化学分析

Biochemical Properties

Pitavastatin interacts with several biomolecules, primarily the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) Reductase . This enzyme catalyzes the conversion of HMG-CoA to mevalonic acid, a crucial step in the production of several compounds involved in lipid metabolism and transport, including cholesterol, low-density lipoprotein (LDL), and very low-density lipoprotein (VLDL) . By competitively inhibiting HMG-CoA Reductase, this compound reduces abnormal cholesterol and lipid levels .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by reducing the production of cholesterol within the liver, thereby lowering abnormal cholesterol and lipid levels . This reduction in cholesterol levels can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its interaction with HMG-CoA Reductase . As a competitive inhibitor of this enzyme, this compound prevents the conversion of HMG-CoA to mevalonic acid, thereby inhibiting the production of cholesterol and other compounds involved in lipid metabolism and transport .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. For instance, studies have shown that this compound can reduce the progression of noncalcified coronary plaque volume over a period of 24 months .

Dosage Effects in Animal Models

In animal models, the effects of this compound have been observed to vary with different dosages. For instance, a study in rats showed that ascending doses of this compound were found to attenuate parameters such as edema volume, polymorphonuclear leukocyte (PMNL) infiltration, and tissue damage .

Metabolic Pathways

This compound is involved in the mevalonate pathway, a fundamental pathway of cellular metabolism essential for cholesterol production and posttranslational protein farnesylation and geranylgeranylation . The primary metabolism pathway of this compound is glucuronidation, and it is minimally metabolized by the CYP450 enzymes CYP2C9 and CYP2C8 .

Transport and Distribution

This compound is transported and distributed within cells and tissues primarily through its interaction with solute carrier (SLC) transporters and recombinant membrane vesicles expressing several human ABC transporters .

Subcellular Localization

It is known that this compound primarily acts in the liver, where it inhibits the production of cholesterol .

化学反応の分析

Pitavastatin calcium undergoes various chemical reactions:

特性

{ "Design of the Synthesis Pathway": "The synthesis pathway for Pitavastatin involves the condensation of a pyrimidine ring with a lactone ring to form the core structure of the compound. This is followed by the addition of a fluorinated side chain and a hydrophilic moiety to enhance the drug's potency and solubility.", "Starting Materials": [ "3,5-dihydroxybenzoic acid", "2,4-dichloropyrimidine", "pivalic acid", "4-fluoro-3-hydroxy-5-phenylpentanoic acid", "triethylamine", "thionyl chloride", "dimethylformamide", "sodium hydroxide", "acetic anhydride", "tetrahydrofuran", "methanol" ], "Reaction": [ "1. Condensation of 3,5-dihydroxybenzoic acid with 2,4-dichloropyrimidine in the presence of triethylamine and thionyl chloride to form the pyrimidine-lactone intermediate.", "2. Reduction of the lactone ring using sodium hydroxide and methanol to form the corresponding diol.", "3. Protection of the diol using acetic anhydride in the presence of pyridine to form the acetyl-protected diol.", "4. Condensation of the acetyl-protected diol with pivalic acid in the presence of dimethylformamide and triethylamine to form the pivaloyloxymethyl ester intermediate.", "5. Deacetylation of the pivaloyloxymethyl ester using sodium hydroxide in the presence of tetrahydrofuran to form the corresponding acid.", "6. Addition of 4-fluoro-3-hydroxy-5-phenylpentanoic acid to the acid intermediate in the presence of dimethylformamide and triethylamine to form Pitavastatin.", "7. Purification of the final product using standard techniques such as chromatography." ] }

CAS番号

147511-69-1

分子式

C50H46CaF2N2O8

分子量

881.0 g/mol

IUPAC名

calcium;(E,3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate

InChI

InChI=1S/2C25H24FNO4.Ca/c2*26-17-9-7-15(8-10-17)24-20-3-1-2-4-22(20)27-25(16-5-6-16)21(24)12-11-18(28)13-19(29)14-23(30)31;/h2*1-4,7-12,16,18-19,28-29H,5-6,13-14H2,(H,30,31);/q;;+2/p-2/b2*12-11+;/t2*18-,19-;/m11./s1

InChIキー

RHGYHLPFVJEAOC-FFNUKLMVSA-L

異性体SMILES

C1C(C1)C2=NC3=CC=CC=C3C(=C2/C=C/[C@@H](O)C[C@@H](O)CC(=O)[O-])C4=CC=C(C=C4)F.C1C(C1)C2=NC3=CC=CC=C3C(=C2/C=C/[C@@H](O)C[C@@H](O)CC(=O)[O-])C4=CC=C(C=C4)F.[Ca+2]

SMILES

C1CC1C2=NC3=CC=CC=C3C(=C2C=CC(CC(CC(=O)O)O)O)C4=CC=C(C=C4)F

正規SMILES

C1CC1C2=NC3=CC=CC=C3C(=C2C=CC(CC(CC(=O)[O-])O)O)C4=CC=C(C=C4)F.C1CC1C2=NC3=CC=CC=C3C(=C2C=CC(CC(CC(=O)[O-])O)O)C4=CC=C(C=C4)F.[Ca+2]

外観

white to pale-yellow powder

その他のCAS番号

147511-69-1

ピクトグラム

Health Hazard

溶解性

Very slightly soluble

同義語

(E,3R,5S)-7-(2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoic acid
itavastatin
itavastatin calcium
nisvastatin
NK 104
NK-104
P 872441
P-872441
pitavastatin
pitavastatin calcium
pitavastatin lactone

蒸気圧

2.32X10-17 mm Hg at 25 °C (est)

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pitavastatin
Reactant of Route 2
Reactant of Route 2
Pitavastatin
Reactant of Route 3
Pitavastatin
Reactant of Route 4
Pitavastatin
Reactant of Route 5
Pitavastatin
Reactant of Route 6
Pitavastatin

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。